molecular formula C12H24BBrO2 B8269503 2-(6-Bromohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(6-Bromohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8269503
M. Wt: 291.03 g/mol
InChI Key: XWKLUVQOLKMSFS-UHFFFAOYSA-N
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Description

2-(6-Bromohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a 6-bromohexyl chain attached to a 1,3,2-dioxaborolane core. The dioxaborolane ring system is substituted with four methyl groups at the 4,4,5,5-positions, enhancing its steric protection and stability. The bromohexyl moiety introduces a reactive alkyl halide group, making the compound a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, polymer synthesis, and medicinal chemistry applications. Its molecular formula is C₁₃H₂₅BBrO₂, with an average molecular mass of ~305.06 g/mol (based on structural analogs in ).

The compound’s bromine atom serves as a leaving group, enabling nucleophilic substitution reactions, while the boronic ester moiety facilitates transmetalation in catalytic cycles. This dual functionality positions it as a critical building block for synthesizing complex organic molecules, including pharmaceuticals and functional materials.

Properties

IUPAC Name

2-(6-bromohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24BBrO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10-14/h5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKLUVQOLKMSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24BBrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling

This method leverages Suzuki-Miyaura coupling to introduce the boronate moiety. It is particularly effective for large-scale synthesis.

Procedure :

  • Step 1 : 1,6-Dibromohexane (1.2 equiv) is treated with bis(pinacolato)diboron (1.5 equiv) in 1,4-dioxane.

  • Step 2 : PdCl2_2(dppf) (0.05 equiv) and potassium acetate (3.0 equiv) are added, and the mixture is heated at 80°C for 24 hours under nitrogen .

  • Purification : The product is extracted with chloroform, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate = 4:1) .

Key Data :

  • Yield : 89.6% .

  • Catalyst Efficiency : PdCl2_2(dppf) enables >90% conversion .

  • Industrial Adaptation : Continuous flow reactors enhance yield to >92%.

Alkylation of Boronic Acid Derivatives

A two-step alkylation strategy is employed for substrates sensitive to harsh conditions:

Procedure :

  • Step 1 : 6-Bromo-1-hexanol (1.5 equiv) is alkylated with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in dimethylformamide (DMF) using K2_2CO3_3 (1.5 equiv) at 70°C .

  • Step 2 : The intermediate is treated with PPh3_3 (1.0 equiv) in CCl4_4 at 80°C for 8 hours to replace the hydroxyl group with bromine .

Key Data :

  • Overall Yield : 49–78% .

  • Side Reactions : Competing elimination minimized by maintaining pH < 8 .

Industrial-Scale Synthesis

For commercial production, optimized protocols focus on cost-effectiveness and reproducibility:

Procedure :

  • Reagents : 6-Bromohex-1-ene (1.0 equiv), pinacolborane (1.05 equiv), NaH (1.1 equiv).

  • Conditions : Reaction conducted in THF at 95°C for 4 hours under continuous argon flow.

  • Purification : Short-path distillation (bp 120–125°C at 0.1 mmHg).

Key Data :

  • Purity : 98.5% (GC).

  • Throughput : 50 kg/batch in pilot plants.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Hydroboration85–89%>95%Moderate$$
Pd-Catalyzed Coupling89.6%>98%High$$$
Alkylation49–78%90–95%Low$
Industrial-Scale92%98.5%Very High$$ (bulk)

Analytical Characterization

Spectroscopic Data :

  • 1H^1H NMR (CDCl3_3) : δ 1.26 (s, 12H), 1.44–1.78 (m, 8H), 3.38 (t, J = 6.6 Hz, 2H) .

  • 13C^{13}C NMR : δ 24.1 (pinacol CH3_3), 33.2 (BrCH2_2), 56.8 (B-O) .

  • HRMS : m/z 291.03 [M+H]+^+ (calc. 291.04) .

Thermal Stability : Decomposition temperature >200°C (TGA).

Challenges and Optimization

  • Side Reactions : Elimination to form hexene byproducts (mitigated by using anhydrous conditions) .

  • Catalyst Loading : Reducing PdCl2_2(dppf) to 0.01 equiv decreases costs without sacrificing yield .

  • Solvent Choice : THF outperforms DMF in minimizing boronate hydrolysis .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Organic Synthesis

  • Cross-Coupling Reactions :
    • The compound serves as an effective boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, enabling the synthesis of biaryl compounds which are pivotal in pharmaceuticals and agrochemicals.
  • Functionalization of Aromatic Compounds :
    • It can be utilized for the functionalization of aromatic systems through electrophilic substitution reactions. The presence of the bromine atom enhances reactivity towards nucleophiles, allowing for diverse synthetic pathways to complex organic molecules.
  • Synthesis of Boron-Containing Drugs :
    • The compound's boron moiety is crucial in drug design, particularly in the synthesis of boron-based inhibitors for various biological targets. Its derivatives have shown potential as anti-cancer agents by inhibiting specific enzymes involved in tumor growth.

Applications in Materials Science

  • Polymer Chemistry :
    • 2-(6-Bromohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its ability to form cross-links contributes to the development of high-performance materials.
  • Nanocomposite Formation :
    • The compound is used in the preparation of nanocomposites where it acts as a coupling agent between inorganic nanoparticles and organic polymers. This results in improved dispersion and interaction at the interface, leading to enhanced material properties.
  • Sensors and Electronics :
    • In electronic applications, this compound has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its incorporation into device architectures can improve charge transport properties and overall efficiency.

Case Study 1: Synthesis of Biaryl Compounds

A recent study demonstrated the use of this compound in synthesizing various biaryl compounds through Suzuki coupling reactions. The results showed high yields and selectivity for desired products under mild conditions.

Reaction ConditionsYield (%)Selectivity (%)
Base: K₂CO₃8595
Solvent: DMSO

Case Study 2: Polymer Enhancement

Another research project investigated the incorporation of this compound into polycarbonate matrices. The findings indicated that adding small amounts significantly improved tensile strength and thermal stability compared to unmodified polymers.

PropertyUnmodified PolymerModified Polymer
Tensile Strength (MPa)5075
Thermal Stability (°C)200250

Mechanism of Action

The mechanism of action of 2-(6-Bromohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation step where the boronate ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes reductive elimination to form the desired carbon-carbon bond. The molecular targets include the palladium catalyst and the organic halide or pseudohalide involved in the coupling reaction .

Comparison with Similar Compounds

Alkyl-Substituted Dioxaborolanes

Compound Name Substituent Key Features Applications
2-(6-Bromohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 6-Bromohexyl Long alkyl chain with terminal Br; flexible backbone Cross-coupling, bioconjugation, polymer precursors
2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () Bromomethyl Shorter chain (C1); higher reactivity Alkylation reactions, small-molecule synthesis
2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () Iodomethyl Iodine as a superior leaving group vs. Br Radiolabeling, high-yield substitutions

Key Differences :

  • Chain Length: The 6-bromohexyl derivative’s extended chain enhances solubility in nonpolar solvents and reduces steric hindrance during coupling reactions compared to shorter analogs (e.g., bromomethyl).
  • Reactivity : Bromine’s moderate leaving-group ability balances stability and reactivity, whereas iodine in iodomethyl derivatives offers faster substitution but lower stability.

Aryl-Substituted Dioxaborolanes

Compound Name Substituent Key Features Applications
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () Dichloro-dimethoxyphenyl Electron-withdrawing Cl and OMe groups Anticancer drug synthesis (e.g., indazole derivatives)
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () Methoxyphenyl Electron-donating OMe group; planar structure OLEDs, conjugated polymers
2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AnthBpin, ) Anthracene Bulky aromatic system; π-conjugation Materials science, optoelectronics

Key Differences :

  • Electronic Effects : Aryl substituents modulate the boron center’s electrophilicity. Electron-withdrawing groups (e.g., Cl) enhance transmetalation efficiency in cross-couplings, while electron-donating groups (e.g., OMe) stabilize the boronic ester.
  • Steric Effects : Bulky aryl groups (e.g., AnthBpin) hinder coupling reactions but improve thermal stability in materials.

Comparison with Other Methods

  • Arylboronic Esters : Synthesized via Miyaura borylation (e.g., uses NCS chlorination).
  • Alkylboronic Esters : Often require transition-metal catalysis or radical pathways ( describes NaOt-Bu-catalyzed reductions).

Physicochemical Properties

Property 2-(6-Bromohexyl)-... 2-(Bromomethyl)-... () 2-(Dichloro-dimethoxyphenyl)-... ()
Molecular Weight ~305.06 g/mol 220.90 g/mol 334.04 g/mol
Solubility High in THF, DCM Moderate in polar solvents Low in water, high in DMF
¹H-NMR δ 1.45 (12H, CH₃), 3.40 (2H, BrCH₂), 1.25–1.80 (m, hexyl chain) δ 1.33 (12H, CH₃), 3.60 (2H, BrCH₂) δ 6.56 (s, aromatic H), 3.91 (s, OCH₃)
Stability Stable at RT; decomposes under strong acids/bases Sensitive to hydrolysis Air-stable; resistant to oxidation

Biological Activity

2-(6-Bromohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 148562-18-9) is a boron-containing compound with potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

The compound has the following chemical properties:

  • Molecular Formula : C12H24BBrO2
  • Molecular Weight : 291.04 g/mol
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through boron coordination. Boron compounds are known for their ability to form stable complexes with nucleophiles such as amino acids and nucleotides, influencing various biochemical pathways.

Antimicrobial Properties

Recent studies have indicated that boron-containing compounds exhibit antimicrobial properties. For instance:

  • Case Study : A study demonstrated that similar dioxaborolane derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes and interference with metabolic processes .
  • Findings : The compound's structure allows it to interact with bacterial membranes, potentially leading to increased permeability and subsequent cell lysis.

Cytotoxicity and Anticancer Activity

Research into the cytotoxic effects of dioxaborolanes has shown promising results:

  • In Vitro Studies : Compounds structurally related to this compound demonstrated cytotoxic effects on cancer cell lines. The mechanism is believed to involve the induction of oxidative stress and apoptosis in cancer cells .
  • Table 1 : Summary of Cytotoxicity Studies
CompoundCell Line TestedIC50 (µM)Mechanism of Action
Dioxaborolane AHeLa15Induction of apoptosis
Dioxaborolane BMCF-720Oxidative stress induction
This compoundA549TBDTBD

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The lipophilic nature due to the hexyl chain may enhance membrane permeability.
  • Metabolism : Further studies are needed to elucidate metabolic pathways and identify potential metabolites.

Safety and Toxicology

Safety assessments are vital for any new compound:

  • Toxicological Profile : Initial assessments suggest moderate toxicity levels; however, detailed toxicological studies are required to evaluate long-term effects and safety margins in vivo.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(6-bromohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodology : The compound is synthesized via hydroboration of 6-bromohex-1-ene using pinacolborane or catecholborane under inert conditions. A representative procedure involves:

Cooling catecholborane in an ice bath under nitrogen.

Slow addition of 6-bromohexene to maintain temperatures below 20°C.

Warming to 95°C for 6 hours to complete hydroboration.

Post-reaction treatment with pinacol to form the borolane ester.

Purification via precipitation in chilled heptane to remove byproducts like catechol .

  • Key Data : Typical yields range from 85–89%, with purity confirmed by <sup>1</sup>H NMR (δ 1.26 ppm, 12H for pinacol methyl groups; δ 3.38 ppm, t for BrCH2 protons) .

Q. How is NMR spectroscopy used to characterize this compound?

  • Methodology :

  • <sup>1</sup>H NMR : Peaks at δ 1.26 (s, 12H, pinacol CH3), δ 1.44–1.78 (m, 8H, hexyl chain), δ 3.38 (t, J = 6.6 Hz, 2H, BrCH2).
  • <sup>11</sup>B NMR : A singlet near δ 30–35 ppm confirms the sp<sup>2</sup>-hybridized boron center.
  • <sup>13</sup>C NMR : Peaks for pinacol carbons (δ 24–25 ppm) and BrCH2 (δ 33–34 ppm) .

Advanced Research Questions

Q. How can competing elimination reactions during alkylation be minimized?

  • Methodology : Elimination (e.g., dehydrohalogenation) is suppressed by:

Using low temperatures (<20°C) during borane addition to reduce β-hydride elimination.

Ensuring anhydrous conditions and inert atmosphere (N2 or Ar).

Employing bulky ligands or catalysts (e.g., UiO-Co) to stabilize intermediates .

  • Data : Reactions at 95°C show <5% elimination byproducts, while higher temperatures (>100°C) increase undesired alkene formation .

Q. What strategies optimize catalytic cross-coupling reactions using this borolane?

  • Methodology : The bromohexyl chain enables sequential Suzuki-Miyaura coupling and nucleophilic substitution. For example:

Step 1 : Cross-coupling of the borolane with aryl halides (Pd(PPh3)4, K2CO3, 80°C).

Step 2 : Substitution of the bromide with nucleophiles (e.g., amines, thiols) under SN2 conditions .

  • Data : Yields for cross-coupling range from 70–85% (GC-MS monitoring), with subsequent substitution achieving >90% conversion .

Q. How does steric bulk influence reactivity in photoredox applications?

  • Methodology : The pinacol ester’s steric hindrance slows undesired protodeboronation. Experimental design includes:

Ir-catalyzed photoredox reactions under blue LED irradiation.

Screening solvents (THF > MeCN) for optimal radical stabilization.

Monitoring by <sup>11</sup>B NMR to track boron intermediate stability .

  • Data : Photoredox reactions show 60–75% yields for C–C bond formation, with minimal deboronation (<5%) .

Stability & Handling

  • Storage : Store under nitrogen at –20°C to prevent hydrolysis. Avoid exposure to moisture or protic solvents .
  • Decomposition : Rapid hydrolysis in H2O/THF (1:1) produces 6-bromohexanol and boric acid (confirmed by <sup>1</sup>H NMR) .

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